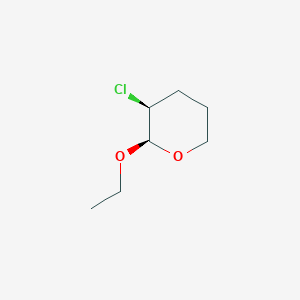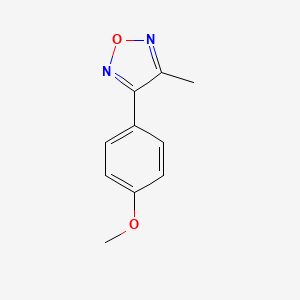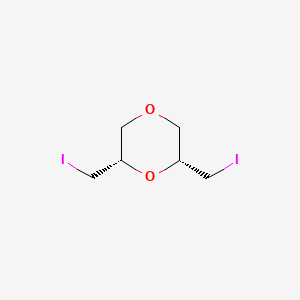
Chromium--rhodium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium–rhodium (3/1) is a compound consisting of three parts chromium and one part rhodium. Chromium is a transition metal known for its high melting point and corrosion resistance, while rhodium is a rare, silvery-white, hard metal that is highly reflective and resistant to corrosion. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of chromium–rhodium (3/1) typically involves the reduction of chromium and rhodium salts in a controlled environment. One common method is the co-reduction of chromium chloride and rhodium chloride using a reducing agent such as hydrogen gas. The reaction is carried out at high temperatures in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of chromium–rhodium (3/1) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the compound, ensuring high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium–rhodium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form higher oxidation states of chromium and rhodium, or reduced to form lower oxidation states.
Common Reagents and Conditions: Common reagents used in the reactions of chromium–rhodium (3/1) include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from the reactions of chromium–rhodium (3/1) depend on the specific reaction conditions. For example, oxidation reactions may produce chromium(VI) and rhodium(III) compounds, while reduction reactions may yield chromium(II) and rhodium(I) compounds.
Wissenschaftliche Forschungsanwendungen
Chromium–rhodium (3/1) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions. In biology, the compound is studied for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties. In medicine, chromium–rhodium (3/1) is being investigated for its potential use in cancer treatment and as an antimicrobial agent. In industry, the compound is used in the production of high-performance alloys and coatings due to its excellent mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of chromium–rhodium (3/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. In biological systems, chromium–rhodium (3/1) can interact with cellular components such as DNA and proteins, leading to changes in cellular function and activity. The specific molecular targets and pathways involved depend on the particular application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Chromium–rhodium (3/1) can be compared with other similar compounds such as chromium–platinum (3/1) and chromium–palladium (3/1). While all these compounds share some common properties due to the presence of chromium, the unique properties of rhodium, such as its higher reflectivity and resistance to corrosion, make chromium–rhodium (3/1) particularly valuable in applications requiring high durability and performance. Other similar compounds include chromium–nickel (3/1) and chromium–cobalt (3/1), which also have unique properties and applications.
Conclusion
Chromium–rhodium (3/1) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation involves the reduction of chromium and rhodium salts, and it undergoes various chemical reactions, including oxidation and reduction. The compound has a wide range of applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with various molecular targets and pathways. Compared to similar compounds, chromium–rhodium (3/1) stands out for its high durability and performance.
Eigenschaften
CAS-Nummer |
12190-94-2 |
|---|---|
Molekularformel |
Cr3Rh |
Molekulargewicht |
258.89 g/mol |
IUPAC-Name |
chromium;rhodium |
InChI |
InChI=1S/3Cr.Rh |
InChI-Schlüssel |
PSZSZGHRVXPSHQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Cr].[Cr].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


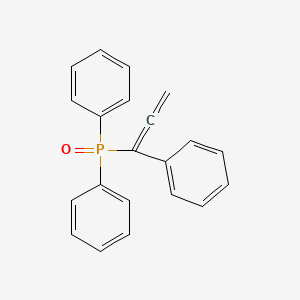
![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
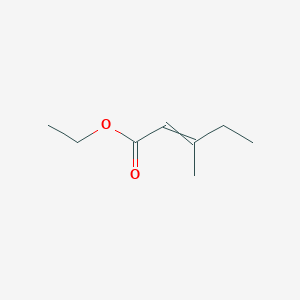

![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)

![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)

